2-Hydrazinyl-5-nitrobenzoic acid

Description

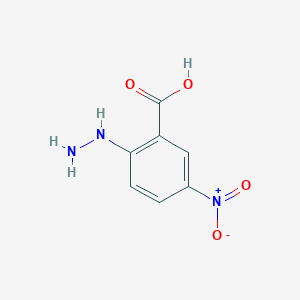

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-6-2-1-4(10(13)14)3-5(6)7(11)12/h1-3,9H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHRLDNFBRTUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560969 | |

| Record name | 2-Hydrazinyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185556-56-3 | |

| Record name | 2-Hydrazinyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Hydrazinyl 5 Nitrobenzoic Acid and Analogous Structures

The synthesis of specialized aromatic compounds such as 2-hydrazinyl-5-nitrobenzoic acid and its analogs is increasingly benefiting from advanced chemical strategies. These modern approaches prioritize efficiency, sustainability, and yield optimization, moving beyond traditional multi-step, resource-intensive methods. Key areas of progress include the integration of green chemistry principles, meticulous optimization of reaction parameters, and the design of elegant one-pot procedures.

Chemical Transformations and Derivatization of 2 Hydrazinyl 5 Nitrobenzoic Acid

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in 2-Hydrazinyl-5-nitrobenzoic acid is a potent nucleophile, making it susceptible to a variety of chemical transformations. Its reactivity is central to the synthesis of numerous heterocyclic and acyclic derivatives.

Condensation Reactions to Form Hydrazone Derivatives (e.g., Schiff Bases)

The reaction of the hydrazine moiety with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of hydrazones, a class of compounds also known as Schiff bases. This condensation reaction typically proceeds by refluxing stoichiometric amounts of this compound and the respective carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The resulting hydrazones are characterized by the presence of an azomethine group (-N=CH-).

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, yielding a wide range of hydrazone derivatives. science.govnih.govmdpi.comresearchgate.net The nitro group on the phenyl ring of this compound can influence the reactivity and properties of the resulting hydrazones.

Below is a table of representative hydrazone derivatives that can be synthesized from this compound.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

| Benzaldehyde | 2-((2-Benzylidene)hydrazinyl)-5-nitrobenzoic acid |

| 4-Chlorobenzaldehyde | 2-((2-(4-Chlorobenzylidene))hydrazinyl)-5-nitrobenzoic acid |

| 4-Methoxybenzaldehyde | 2-((2-(4-Methoxybenzylidene))hydrazinyl)-5-nitrobenzoic acid |

| Acetone | 2-((2-Isopropylidene)hydrazinyl)-5-nitrobenzoic acid |

| Cyclohexanone | 2-((2-Cyclohexylidene)hydrazinyl)-5-nitrobenzoic acid |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine group can undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides, where the hydrazine acts as a nucleophile, displacing the halide. google.com The reaction conditions can be controlled to favor mono- or di-alkylation.

N-acylation involves the reaction of the hydrazine moiety with acylating agents such as acyl chlorides or acid anhydrides. orgsyn.orgresearchgate.netrsc.org This reaction leads to the formation of N-acylhydrazide derivatives. The acylation can occur at either the α- or β-nitrogen atom of the hydrazine group, and the regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent. These acylated derivatives are often stable, crystalline solids.

The table below illustrates potential N-alkylation and N-acylation products of this compound.

| Reagent | Product |

| Methyl iodide | 2-(2-Methylhydrazinyl)-5-nitrobenzoic acid |

| Benzyl bromide | 2-(2-Benzylhydrazinyl)-5-nitrobenzoic acid |

| Acetyl chloride | 2-(2-Acetylhydrazinyl)-5-nitrobenzoic acid |

| Benzoyl chloride | 2-(2-Benzoylhydrazinyl)-5-nitrobenzoic acid |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., oxadiazoles (B1248032), triazoles)

The hydrazine functionality of this compound and its derivatives serves as a key building block for the synthesis of various heterocyclic systems, most notably oxadiazoles and triazoles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the hydrazone derivatives of this compound through oxidative cyclization. biointerfaceresearch.com The hydrazones, formed by the condensation with aldehydes, can be treated with various oxidizing agents to induce ring closure. Another common method involves the dehydrative cyclization of diacylhydrazines, which can be formed by the N-acylation of the initial hydrazide. biointerfaceresearch.com

Triazoles: The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with compounds containing a carbon-nitrogen triple bond or by the cyclization of thiosemicarbazide (B42300) precursors. frontiersin.orgnih.govnih.gov For instance, the hydrazide of this compound can be reacted with an isothiocyanate to form a thiosemicarbazide, which upon treatment with a base, undergoes cyclization to yield a triazolethione derivative. Alternatively, substituted triazoles can be obtained by reacting 2-hydrazinylbenzothiazole with an appropriate acid chloride, followed by cyclization. nih.gov

The following table presents examples of heterocyclic compounds derived from this compound.

| Heterocyclic System | Synthetic Precursor/Method |

| 1,3,4-Oxadiazole | Oxidative cyclization of a hydrazone derivative |

| 1,2,4-Triazole | Cyclization of a thiosemicarbazide derivative |

| Pyrazole | Reaction with a 1,3-dicarbonyl compound |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another site for diverse chemical modifications, allowing for the formation of esters, amides, and other acid derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, such as sulfuric acid. google.comiajpr.com The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product. The use of dehydrating agents can also facilitate this transformation.

Amidation: Amide derivatives can be prepared by reacting the carboxylic acid with amines. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride first. Alternatively, coupling agents can be used to facilitate the direct formation of the amide bond. nih.govrsc.orgyoutube.comnih.gov The hydrazine moiety within the same molecule can also react with the carboxylic acid group under certain conditions, leading to intramolecular cyclization.

The table below shows examples of ester and amide derivatives.

| Reagent | Resulting Derivative |

| Methanol/H₂SO₄ | Methyl 2-hydrazinyl-5-nitrobenzoate |

| Ethanol (B145695)/H₂SO₄ | Ethyl 2-hydrazinyl-5-nitrobenzoate |

| Aniline (via acid chloride) | N-Phenyl-2-hydrazinyl-5-nitrobenzamide |

| Benzylamine (via acid chloride) | N-Benzyl-2-hydrazinyl-5-nitrobenzamide |

Anhydride (B1165640) and Acid Chloride Formation

Anhydride Formation: The carboxylic acid can be converted into a symmetric anhydride by dehydration, typically using a strong dehydrating agent. Mixed anhydrides can also be formed by reacting the carboxylic acid with another carboxylic acid anhydride, such as acetic anhydride, or with an acyl chloride. tcichemicals.comorgsyn.org These anhydrides are highly reactive intermediates and can be used for subsequent acylation reactions. One study on 4-hydrazinobenzoic acid derivatives reported the synthesis of compounds with an acid anhydride core. nih.govacs.orgacs.org

Acid Chloride Formation: The formation of an acid chloride is a common way to activate the carboxylic acid for further reactions. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is a highly reactive electrophile that can readily react with various nucleophiles to form esters, amides, and other derivatives.

The table below lists the corresponding acid chloride and a representative anhydride.

| Reaction | Product |

| Reaction with Thionyl Chloride | 2-Hydrazinyl-5-nitrobenzoyl chloride |

| Dehydration | 2-Hydrazinyl-5-nitrobenzoic anhydride |

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is a key site for chemical modification.

Catalytic and Chemical Reduction to Amino Derivatives

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental and widely employed transformation in organic synthesis. This reduction can be achieved through various catalytic and chemical methods, yielding the corresponding amino derivative, 2-Amino-5-hydrazinylbenzoic acid.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comlibretexts.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. For substituted nitrobenzoic acids, catalytic hydrogenation is a well-established procedure. google.comgoogle.com

Chemical Reduction: A variety of chemical reducing agents can effectively convert the nitro group to an amine. These reactions are often preferred when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

Metal/Acid Systems: The use of a metal in an acidic medium is a classic and effective method for nitro group reduction. Common combinations include iron powder with hydrochloric acid (Fe/HCl) and tin or stannous chloride with hydrochloric acid (Sn/HCl or SnCl₂/HCl). researchgate.netmdma.chvaia.comcommonorganicchemistry.comacsgcipr.orgvedantu.comstackexchange.com These reactions are robust and can tolerate a range of other functional groups. The general reaction involves the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons.

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) and hydrazine hydrate (B1144303) in the presence of a catalyst can also be employed for the reduction of aromatic nitro compounds.

The selection of the most appropriate reduction method depends on several factors, including the presence of other functional groups in the molecule, desired reaction conditions, and cost-effectiveness.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Description |

| Catalytic Hydrogenation | |

| H₂/Pd-C | Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. |

| H₂/PtO₂ | Adams' catalyst (platinum dioxide) is another effective catalyst for this transformation. |

| H₂/Raney Ni | Raney nickel is a cost-effective catalyst, though it may require higher pressures and temperatures. |

| Chemical Reduction | |

| Fe/HCl | Iron in hydrochloric acid is a classic, robust, and economical method for nitro group reduction. |

| SnCl₂/HCl | Stannous chloride in hydrochloric acid is a common and effective laboratory-scale reducing agent. |

| Zn/CH₃COOH | Zinc dust in acetic acid offers a milder alternative for the reduction. |

| Na₂S₂O₄ | Sodium dithionite is a water-soluble reducing agent often used in aqueous media. |

Regioselectivity and Stereoselectivity in Derivatization

The presence of three distinct functional groups—carboxylic acid, hydrazinyl, and the newly formed amino group (after reduction)—on the benzene (B151609) ring of the derivatives of this compound introduces complexities in further derivatization reactions. Regioselectivity and stereoselectivity become critical considerations in controlling the outcome of subsequent chemical transformations.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of derivatives of 2-Amino-5-hydrazinylbenzoic acid, the relative reactivity of the amino and hydrazinyl groups towards electrophilic reagents is a key determinant of regioselectivity. The electronic properties of the ring, influenced by the carboxylic acid and the two nitrogen-containing substituents, will dictate the most nucleophilic site. Generally, the amino group is a stronger activating group than the hydrazinyl group, potentially leading to preferential reaction at the amino nitrogen. However, steric hindrance and the specific reaction conditions can significantly influence the regiochemical outcome.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. researchgate.netmasterorganicchemistry.commasterorganicchemistry.comyoutube.comkhanacademy.org While the parent molecule, this compound, is achiral, derivatization reactions can introduce chiral centers. For instance, reactions involving the hydrazinyl or amino groups could lead to the formation of new stereogenic centers. The stereochemical course of such reactions would depend on the mechanism of the reaction and the potential for chiral induction, either from a chiral reagent or a chiral catalyst. At present, specific studies detailing the stereoselective derivatization of this particular compound are not widely available in the public domain.

Further research is necessary to fully elucidate the regioselective and stereoselective behavior of this compound and its derivatives in various chemical transformations. Such studies would be invaluable for the rational design and synthesis of novel compounds with specific structural and functional properties.

Coordination Chemistry of 2 Hydrazinyl 5 Nitrobenzoic Acid As a Ligand

Ligand Characteristics and Coordination Modes

Delineation of Donor Atoms and Potential Chelating Sites (Nitrogen from Hydrazine (B178648), Oxygen from Carboxylate)

Based on its molecular structure, 2-Hydrazinyl-5-nitrobenzoic acid possesses two primary potential donor sites for coordination with metal ions: the nitrogen atoms of the hydrazinyl group (-NHNH2) and the oxygen atoms of the carboxylate group (-COO⁻). The lone pair of electrons on the terminal nitrogen of the hydrazine moiety and on the oxygen atoms of the deprotonated carboxylic acid group makes them classic Lewis bases, capable of donating electron density to a metal center. It is conceivable that the ligand could coordinate to a metal ion through the terminal nitrogen of the hydrazine group and one of the oxygen atoms of the carboxylate group, forming a stable five- or six-membered chelate ring.

Investigation of Mono-, Bi-, and Polydentate Binding Capacities

Without experimental data, the binding capacity of this compound can only be hypothesized. It could potentially act as:

A monodentate ligand, coordinating through either a nitrogen or an oxygen atom.

A bidentate chelating ligand, using one nitrogen from the hydrazine group and one oxygen from the carboxylate group.

A bidentate bridging ligand, where the hydrazine group bridges two metal centers, a coordination mode observed in complexes with similar hydrazine-containing ligands.

The actual coordination mode would depend on various factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

Methods for Complex Formation with Transition Metal Ions

No specific methods for the synthesis of metal complexes with this compound have been reported. General methods for forming complexes with similar ligands, such as hydrazide derivatives, typically involve reacting a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) with the ligand in a suitable solvent, such as water, ethanol (B145695), or methanol. The reaction is often carried out under reflux with stirring, and the resulting complex may precipitate out of the solution upon cooling or after adjusting the pH.

Structural Elucidation of Synthesized Coordination Compounds

The structural elucidation of any potential coordination compounds of this compound would require a suite of analytical techniques. These would include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, N-H, and N-N bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To understand the structure of diamagnetic complexes in solution.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms, including bond lengths and angles, and to definitively establish the coordination mode of the ligand and the geometry of the metal center.

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex.

Currently, no such characterization data for metal complexes of this compound is available in the reviewed literature.

Theoretical Perspectives on Metal-Ligand Interactions and Bonding

A theoretical understanding of the metal-ligand interactions in complexes of this compound would necessitate computational studies, such as Density Functional Theory (DFT) calculations. These studies could provide insights into the electronic structure, the nature of the frontier molecular orbitals (HOMO-LUMO), and the strength and character of the coordination bonds. Such theoretical investigations are crucial for correlating the structure of the complexes with their potential properties but have not yet been published for this specific ligand.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Hydrazinyl-5-nitrobenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) spectroscopy is instrumental for confirming the structure of this compound by identifying the chemical environment, number, and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinyl and carboxylic acid groups.

The electron-withdrawing nature of the nitro (NO₂) group and the carboxylic acid (COOH) group, combined with the electron-donating effect of the hydrazinyl (-NHNH₂) group, significantly influences the chemical shifts (δ) of the aromatic protons. mit.edu The proton ortho to the nitro group is expected to be the most deshielded, appearing at the highest chemical shift, while the proton ortho to the hydrazinyl group would be the most shielded.

Expected ¹H-NMR Chemical Shifts: The aromatic region would likely display an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

Aromatic Protons (Ar-H): The chemical shifts for the three aromatic protons are anticipated to be in the range of δ 7.0-8.5 ppm. The proton situated between the hydrazinyl and carboxylic acid groups would likely appear at a different shift compared to the other two protons on the ring. For instance, in 2-amino-5-nitrobenzoic acid, a structurally similar compound, aromatic proton signals appear at distinct downfield positions. chemicalbook.com

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often in the range of δ 10-14 ppm, and its signal can be confirmed by D₂O exchange. mit.edu

Hydrazinyl Protons (-NHNH₂): The protons on the hydrazinyl group are also exchangeable and would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature but are typically found in the range of δ 4-8 ppm.

The coupling constants (J) between adjacent aromatic protons (Jortho) are typically in the range of 6.0-9.0 Hz, which helps in assigning the positions of the substituents on the aromatic ring. mit.edu

Table 5.1.1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 14.0 | Broad Singlet | Exchangeable with D₂O |

| Ar-H (ortho to NO₂) | ~8.2 - 8.5 | Doublet | Deshielded by the nitro group |

| Ar-H (ortho to COOH) | ~7.8 - 8.1 | Doublet of doublets | Influenced by both adjacent groups |

| Ar-H (ortho to -NHNH₂) | ~7.0 - 7.3 | Doublet | Shielded by the hydrazinyl group |

| -NHNH₂ | 4.0 - 8.0 | Broad Singlets | Position is solvent and concentration dependent; exchangeable with D₂O |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the complete characterization of the carbon skeleton.

The chemical shifts of the carbon atoms are influenced by the attached functional groups.

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the range of δ 165-175 ppm. For benzoic acid itself, this carbon appears around 172 ppm. rsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon atoms directly attached to the substituents (ipso-carbons) will show significant shifts. The carbon attached to the nitro group (C-5) is expected to be deshielded, while the carbon attached to the hydrazinyl group (C-2) will be shielded. For comparison, in 3-nitrobenzoic acid and 4-nitrobenzoic acid, the ipso-carbon bearing the nitro group appears around δ 148 ppm and δ 150 ppm, respectively. chemicalbook.comchemicalbook.com The other aromatic carbons typically resonate between δ 110-140 ppm. Due to substitution, six distinct signals are expected for the aromatic carbons. fiu.edu

Table 5.1.2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | 165 - 175 | Carbonyl carbon |

| Ar-C (C-ipso to -NHNH₂) | ~145 - 155 | Shielded relative to other substituted carbons |

| Ar-C (C-ipso to -NO₂) | ~148 - 152 | Deshielded by nitro group |

| Ar-C (C-ipso to -COOH) | ~130 - 135 | Deshielded by carboxylic acid group |

| Other Ar-C | 110 - 130 | Three distinct signals expected |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity and aiding in the assignment of the substitution pattern on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.com It would definitively link each aromatic proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C-NMR spectrum. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, DEPT would confirm the presence of the three CH groups in the aromatic ring.

The combination of these 2D NMR experiments allows for a complete and confident assignment of the molecular structure.

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. The purity of a this compound sample can be accurately determined by weighing the sample and a certified internal standard into an NMR tube and acquiring a ¹H-NMR spectrum under specific, controlled conditions. acs.org

Benzoic acid is often used as a primary standard for qNMR. bipm.orgnist.govotsuka.co.jp By comparing the integral of a known, non-overlapping signal from the analyte with the integral of a signal from the internal standard of known purity and mass, the absolute purity of the analyte can be calculated. This method provides traceability to the International System of Units (SI) and is crucial for the certification of reference materials. bwise.kr

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are essential for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

Expected FT-IR Absorption Bands:

Carboxylic Acid Group:

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption band between 1760-1680 cm⁻¹ corresponds to the carbonyl stretch. libretexts.org

C-O Stretch: A medium intensity band is expected between 1320-1210 cm⁻¹. libretexts.org

Nitro Group:

Asymmetric N-O Stretch: A strong absorption is expected in the range of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric N-O Stretch: Another strong absorption should appear between 1360-1290 cm⁻¹. orgchemboulder.com The presence of this pair of strong bands is highly indicative of a nitro group. spectroscopyonline.com

Hydrazinyl Group:

N-H Stretch: One or two bands (symmetric and asymmetric stretching) are expected in the 3400-3200 cm⁻¹ region. These are typically sharper than the O-H band.

N-H Bend: A bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.

Aromatic Ring:

C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

C=C Stretch: Several medium to weak bands will appear in the 1625-1465 cm⁻¹ region.

C-H Bending (Out-of-plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 5.2.1: Predicted FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1680 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Hydrazinyl Group | N-H Stretch | 3400 - 3200 | Medium |

| Hydrazinyl Group | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aromatic Ring | C=C Stretch | 1625 - 1465 | Medium-Weak |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, offering insights that are complementary to infrared spectroscopy. The Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of the nitro group, the aromatic ring, the carboxylic acid, and the hydrazinyl moiety.

Based on studies of nitrobenzoic acid isomers, specific Raman shifts can be predicted for the key functional groups of this compound. The symmetric stretching of the NO₂ group is anticipated to produce a strong band in the region of 1355 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3067-3085 cm⁻¹ researchgate.net. The presence of the carboxylic acid group would be indicated by vibrations of the C=O and C-O bonds, while the hydrazinyl group (-NHNH₂) would contribute to N-H stretching and bending vibrations.

A representative table of expected Raman shifts for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3060 - 3100 | Aromatic Ring |

| N-H Stretch | 3200 - 3400 | Hydrazinyl Group |

| C=O Stretch (Carboxylic Acid) | 1650 - 1700 | Carboxylic Acid |

| Aromatic C=C Stretch | 1590 - 1610 | Aromatic Ring |

| NO₂ Symmetric Stretch | 1340 - 1360 | Nitro Group |

| N-N Stretch | 1000 - 1100 | Hydrazinyl Group |

| Ring Breathing Mode | 990 - 1010 | Aromatic Ring |

Note: The exact positions of the Raman bands for this compound would need to be determined experimentally.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound by providing a highly accurate mass measurement. The exact mass of a molecule is the sum of the most abundant isotopic masses of its constituent atoms.

For this compound, with the chemical formula C₇H₇N₃O₄, the theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | 7 | 12.000000 | 84.000000 |

| Hydrogen | 7 | 1.007825 | 7.054775 |

| Nitrogen | 3 | 14.003074 | 42.009222 |

| Oxygen | 4 | 15.994915 | 63.979660 |

| Total | 197.043657 |

Experimental determination of the molecular ion peak by HRMS with a high degree of mass accuracy would confirm the elemental composition of the compound strath.ac.ukacs.org.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, in positive ion mode or a deprotonated species, [M-H]⁻, in negative ion mode.

In negative ion mode, the deprotonation of the carboxylic acid group is expected to be the primary ionization event, yielding an ion at m/z 196.03. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. A plausible fragmentation pathway for the [M-H]⁻ ion of this compound could involve the following steps:

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for benzoic acid derivatives, which would result in a fragment ion at m/z 152.

Loss of NO₂ (46 Da): The nitro group can be lost as a neutral molecule, leading to a fragment ion at m/z 150.

Loss of N₂H₃ (31 Da): Fragmentation of the hydrazinyl group could also occur.

The exact fragmentation pattern would be dependent on the collision energy used in the MS/MS experiment.

Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and potential thermal instability of this compound, direct analysis by GC-MS is challenging. The high temperatures required for volatilization in the GC inlet could lead to decomposition of the analyte.

To overcome this limitation, derivatization is often employed to increase the volatility and thermal stability of the compound. For carboxylic acids, common derivatization methods include esterification to form more volatile methyl or ethyl esters. The hydrazinyl group could also be derivatized. Once derivatized, the resulting compound can be separated by GC and detected by MS, allowing for the assessment of purity and the identification of any volatile impurities. The mass spectrum of the derivatized compound would then be used for identification.

Crystallographic Analysis

Furthermore, SCXRD reveals the supramolecular structure, which is the arrangement of molecules in the crystal lattice. For this compound, extensive intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. Potential hydrogen bond donors include the carboxylic acid proton, the protons of the hydrazinyl group, and potentially aromatic C-H groups. The acceptors would be the oxygen atoms of the carboxylic acid and nitro groups, as well as the nitrogen atoms of the hydrazinyl group. These hydrogen bonds would likely lead to the formation of complex three-dimensional networks.

A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information that would be obtained from an SCXRD experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 857 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.53 |

| R-factor (%) | < 5 |

Note: These values are purely illustrative and the actual crystallographic data would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of polycrystalline materials. units.it It is exceptionally suited for identifying the specific crystalline form or polymorph of a substance, which is critical as different solid-state forms can exhibit varied physical properties. The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. units.it

For this compound, PXRD analysis is essential to establish its solid-state identity and distinguish between potential polymorphs, hydrates, or solvates. Each crystalline form will produce a characteristic diffraction pattern defined by the position (2θ angle) and intensity of the peaks. While specific experimental PXRD data for this compound is not detailed in the available literature, studies on related hydrazine-bridged metal p-nitrobenzoate complexes demonstrate the utility of PXRD in confirming crystalline structure and isomorphism among the complexes. internationaljournalcorner.com A typical PXRD analysis would yield data that can be presented as follows for phase identification.

| Peak Position (2θ)° | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 95 |

| 28.9 | 3.09 | 70 |

This table presents hypothetical data representative of a typical PXRD pattern for an organic crystalline compound like this compound.

Chromatographic Techniques

Chromatography is indispensable for the separation, identification, and quantification of this compound, particularly for assessing its purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for monitoring the progress of its synthesis. A sensitive HPLC method can separate the target compound from starting materials, intermediates, and potential impurities. scirp.org The development of a robust HPLC method is critical, especially for detecting potential genotoxic impurities like hydrazine (B178648) derivatives. scirp.org

Reversed-phase HPLC is commonly employed for polar aromatic compounds. In a typical setup, a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. Detection is often performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The method's linearity, accuracy, and precision are validated to ensure reliable quantification. scirp.org For instance, methods developed for related compounds like 4-hydrazinobenzoic acid and other nitrobenzoic acids provide a strong basis for establishing analytical parameters. scirp.orgnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) scirp.org |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at λmax of the compound (e.g., 254 nm or 280 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction and for separating components in a mixture. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 2-chloro-5-nitrobenzoic acid and hydrazine hydrate) and the formation of the desired product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with an adsorbent like silica gel. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. The separated spots are visualized, often under UV light. The progress of the reaction is confirmed by the disappearance of the reactant spots and the appearance of a new product spot with a distinct Retention Factor (Rf) value. researchgate.net

| Compound | Hypothetical Rf Value | Visualization Method |

|---|---|---|

| Starting Material (e.g., 2-Chloro-5-nitrobenzoic acid) | 0.65 | UV Light (254 nm) |

| Product (this compound) | 0.40 | UV Light (254 nm) |

| Co-spot (Reaction Mixture) | Spots at 0.65 and 0.40 | UV Light (254 nm) |

Solvent System (example): Ethyl Acetate (B1210297)/Hexane (1:1). Rf values are dependent on the specific conditions used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org This technique is particularly useful for studying compounds with chromophores—parts of a molecule that absorb light—such as those containing conjugated π systems. libretexts.org

The structure of this compound contains several chromophores: the benzene ring, the nitro group (-NO₂), the carboxylic acid group (-COOH), and the hydrazinyl group (-NHNH₂). The absorption spectrum is a result of electronic transitions within this conjugated system. The primary transitions observed are:

π → π* transitions: These occur in the conjugated aromatic system and are typically characterized by high molar absorptivity. The extended conjugation involving the nitro and carboxyl groups influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), affecting the absorption maximum (λmax). libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. shu.ac.ukyoutube.com These are typically of lower energy and intensity compared to π → π* transitions.

The solvent can influence the absorption spectrum. For example, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity due to the stabilization of the non-bonding orbitals. shu.ac.uk The λmax provides valuable information about the extent of conjugation within the molecule.

| Transition Type | Orbitals Involved | Associated Molecular Moiety |

|---|---|---|

| π → π | HOMO (π) → LUMO (π) | Nitro-substituted aromatic ring |

| n → π | Non-bonding (n) → LUMO (π) | -NO₂, -COOH, -NHNH₂ groups |

| n → σ | Non-bonding (n) → Antibonding (σ) | Atoms with lone pairs (N, O) |

Emerging Analytical Methodologies (e.g., Process Analytical Technology (PAT) Integration)

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.net The goal is to build quality into the product rather than testing for it after the fact.

The analytical techniques described above are well-suited for integration into a PAT framework for the synthesis of this compound.

Online HPLC: An automated HPLC system can be configured to draw samples directly from a reactor, providing near real-time data on reaction conversion, product purity, and impurity formation. This allows for precise control over reaction endpoints and optimization of process parameters. mt.com

In-situ Spectroscopy: In-line probes (e.g., UV-Vis or Raman) can be inserted directly into the reaction vessel to continuously monitor the concentration of reactants and products. This provides a continuous data stream that can be used to understand reaction kinetics and ensure process consistency.

Data-Rich Experimentation: By combining these real-time analytical tools with experimental design, a comprehensive understanding of the process can be developed. This data-driven approach facilitates the creation of a robust and efficient manufacturing process for this compound. mt.com

The integration of these methodologies enables a shift from static, end-point testing to dynamic, real-time process control, ultimately leading to enhanced product quality and consistency.

Computational and Theoretical Investigations of 2 Hydrazinyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic structure and three-dimensional arrangement of atoms in 2-Hydrazinyl-5-nitrobenzoic acid.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. For compounds similar to this compound, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p). nih.govjocpr.commdpi.com These calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface. jocpr.com

The theoretical calculations for related structures are typically performed on molecules in the gaseous phase, which may lead to slight variations when compared to experimental data from molecules in a solid, crystalline state. researchgate.net For instance, in a related benzimidazole (B57391) derivative, the calculated bond angles around a central nitrogen atom were 127.64° and 126.21°, while dihedral angles indicated significant distortion in some parts of the molecule and planarity in others. mdpi.com The structure of this compound would be determined by the interplay between the electron-donating hydrazinyl group (-NHNH2) and the electron-withdrawing nitro (-NO2) and carboxylic acid (-COOH) groups on the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for a Benzoic Acid Derivative Core Structure Note: This data is representative of calculations on similar molecular structures and serves as an estimation for this compound.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| C-N (hydrazinyl) | ~1.38 Å | |

| N-N (hydrazinyl) | ~1.42 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-O (carboxyl) | ~115° | |

| O=C-O (carboxyl) | ~123° | |

| C-C-N (hydrazinyl) | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the benzene ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carboxylic acid function. researchgate.net This separation of frontier orbitals indicates that an electronic excitation would lead to an intramolecular charge transfer (ICT) from the hydrazinyl-substituent to the nitro-substituted part of the molecule. researchgate.netnih.gov The energy of the HOMO is indicative of the molecule's electron-donating capacity, while the LUMO energy relates to its electron-accepting ability. nih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the highly electronegative oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atoms of the hydrazinyl group. researchgate.net These regions represent the nucleophilic centers of the molecule. Conversely, the areas of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogens of the hydrazinyl group, marking them as sites susceptible to electrophilic attack. researchgate.net This analysis helps to understand the molecule's non-covalent interactions, such as hydrogen bonding. researchgate.net

Spectroscopic Property Prediction and Simulation

Computational methods are extensively used to predict and interpret the spectroscopic signatures of molecules, providing a powerful complement to experimental measurements.

Computational Prediction of Infrared and NMR Spectra

Theoretical calculations, primarily using DFT, can accurately simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of molecules. jocpr.commdpi.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. jocpr.com These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. jocpr.com

For this compound, key vibrational modes can be predicted:

O-H Stretching: A broad band is expected for the carboxylic acid O-H, typically influenced by hydrogen bonding. mdpi.com

N-H Stretching: Vibrations from the hydrazinyl group -NH and -NH2 would appear in the region of 3300-3500 cm⁻¹. nih.gov

C=O Stretching: A strong absorption peak for the carbonyl group of the carboxylic acid is predicted around 1660-1740 cm⁻¹. mdpi.com

NO2 Vibrations: Asymmetric and symmetric stretching of the nitro group would result in strong bands, typically in the 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹ ranges, respectively.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These calculated values are then compared against an internal standard like Tetramethylsilane (TMS) and often show a strong correlation with experimental data, aiding in the structural elucidation of the compound. jocpr.commdpi.com

Table 2: Predicted Spectroscopic Data for this compound Note: Values are estimations based on computational studies of similar functionalized benzoic acids.

| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift |

| FT-IR | O-H stretch (Carboxylic Acid) | ~3400-3600 cm⁻¹ (broad) |

| N-H stretch (Hydrazinyl) | ~3300-3500 cm⁻¹ | |

| C=O stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ | |

| NO₂ stretch (Asymmetric) | ~1520-1550 cm⁻¹ | |

| NO₂ stretch (Symmetric) | ~1340-1360 cm⁻¹ | |

| ¹H NMR | -COOH Proton | ~12-13 ppm |

| Aromatic Protons | ~7.5-8.5 ppm | |

| -NHNH₂ Protons | ~5-9 ppm (variable, may exchange) | |

| ¹³C NMR | C=O (Carboxyl Carbon) | ~165-170 ppm |

| Aromatic Carbons | ~110-150 ppm |

Reaction Mechanism and Pathway Studies

While specific computational studies on the reaction mechanisms of this compound are not widely documented, the methods for such investigations are well-established. DFT calculations are a key tool for mapping out reaction pathways, identifying transition states, and calculating activation energies. This allows chemists to understand the feasibility and kinetics of a particular reaction.

For this compound, computational studies could explore several key processes:

Synthesis Reactions: The mechanism for its formation, likely involving nucleophilic aromatic substitution, could be modeled to understand the regioselectivity and reaction barriers.

Condensation Reactions: The hydrazinyl group is highly reactive towards carbonyl compounds. Computational chemistry could be used to study the mechanism of hydrazone formation with aldehydes or ketones, a reaction noted for similar hydrazine (B178648) derivatives. nih.gov

Intramolecular Cyclization: The potential for the hydrazinyl and carboxylic acid groups to undergo an intramolecular reaction to form a heterocyclic system could be investigated by calculating the thermodynamic and kinetic parameters of the pathway.

By locating the transition state structures and computing the intrinsic reaction coordinate (IRC), researchers can confirm that a given transition state connects the desired reactants and products, thus providing a complete and detailed picture of the reaction mechanism at the molecular level.

Molecular Modeling for Intermolecular Interactions

The intermolecular interactions of this compound are critical for understanding its solid-state structure, solubility, and potential biological activity. Molecular modeling provides a lens to visualize and quantify these interactions.

For this compound, the presence of the additional -NH2 group in the hydrazinyl moiety introduces more possibilities for hydrogen bond donors and acceptors. Computational modeling, through methods like molecular dynamics or DFT, can predict the most stable hydrogen bonding patterns. These models would likely show extensive intermolecular hydrogen bonds involving the carboxylic acid group (both the carbonyl oxygen and the hydroxyl proton), the nitro group oxygens, and the protons of the hydrazinyl group. These interactions would be expected to play a dominant role in the crystal packing and polymorphism of the compound.

Table 1: Hydrogen Bonding Parameters in 2-Amino-5-nitrobenzoic acid (Analogue)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···O (intramolecular) | 0.86 | 2.15 | 2.684(4) | 120 |

| O-H···O | 0.82 | 1.82 | 2.639(4) | 178 |

| N-H···O | 0.86 | 2.22 | 3.033(4) | 158 |

| C-H···O | 0.93 | 2.50 | 3.298(5) | 144 |

Data derived from the crystallographic study of 2-Amino-5-nitrobenzoic acid. nih.gov

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. While specific docking studies for this compound are not widely reported, studies on structurally similar hydrazone derivatives have demonstrated their potential as inhibitors of various enzymes.

For example, various hydrazone derivatives have been investigated as potential anticancer and antimicrobial agents through molecular docking studies. nih.gov These studies typically involve docking the hydrazone ligand into the active site of a target protein to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The nitro group and the hydrazone linkage are often found to be crucial for binding affinity and selectivity.

A hypothetical molecular docking study of this compound could explore its interaction with receptors where nitroaromatic or hydrazone-containing compounds have shown activity. The carboxylic acid, nitro, and hydrazinyl groups would be expected to form specific hydrogen bonds with amino acid residues in the receptor's binding pocket. The benzene ring could participate in hydrophobic or pi-pi interactions. The results of such a study, including the predicted binding energy and the specific interactions, would provide a valuable starting point for the rational design of new derivatives with enhanced biological activity.

Table 2: Key Interactions from a Hypothetical Docking Study of this compound

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Ionic Interaction, Hydrogen Bond |

| Nitro Group (-NO2) | Serine, Threonine, Asparagine | Hydrogen Bond |

| Hydrazinyl Group (-NHNH2) | Aspartate, Glutamate, Carbonyl backbone | Hydrogen Bond |

| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

This table represents a hypothetical scenario based on common interactions observed in molecular docking studies of similar compounds.

Future Research Trajectories and Academic Prospects

Development of Novel and Efficient Synthetic Routes for 2-Hydrazinyl-5-nitrobenzoic Acid

The availability of this compound is fundamental to its exploration. While a logical synthetic pathway involves the nucleophilic substitution of 2-chloro-5-nitrobenzoic acid with hydrazine (B178648) hydrate (B1144303), future research could focus on optimizing this process and exploring alternative, more efficient routes.

A plausible and established precursor for this synthesis is 2-chloro-5-nitrobenzoic acid. The production of this starting material typically involves the nitration of o-chlorobenzoic acid. prepchem.compatsnap.comgoogle.com The subsequent reaction with hydrazine would displace the chlorine atom to yield the desired this compound. A similar synthetic approach has been successfully employed for the preparation of 2-hydrazinobenzothiazole (B1674376) from 2-mercaptobenzothiazole (B37678) and hydrazine hydrate. researchgate.net

Future investigations should aim to enhance the efficiency and sustainability of this synthesis. This could involve exploring various solvent systems, reaction temperatures, and catalysts to maximize yield and purity while minimizing reaction times and environmental impact. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would be a significant advancement for large-scale production.

Design and Synthesis of Advanced Derivatives with Tailored Physicochemical Attributes for Specific Applications

The functional groups of this compound—the hydrazine, carboxylic acid, and nitro group—offer multiple points for modification, opening the door to the creation of a vast library of derivatives with tailored properties.

The hydrazine moiety is particularly reactive and can be readily converted into hydrazones through condensation with various aldehydes and ketones. jptcp.comnih.gov This allows for the introduction of a wide array of substituents, which can be used to fine-tune the electronic and steric properties of the molecule. These hydrazone derivatives have shown significant potential as ligands for metal complexes and possess a range of biological activities. researchgate.netresearchgate.net

The carboxylic acid group can be transformed into esters, amides, or acid chlorides, providing another avenue for derivatization. These modifications can alter the solubility, lipophilicity, and binding capabilities of the parent molecule. For instance, the synthesis of hydrazide-hydrazones from various carboxylic acid hydrazides has been reported as a strategy to generate compounds with antimicrobial properties. nih.gov

The nitro group can also be a target for chemical modification, for example, through reduction to an amino group, which can then be further functionalized. This would lead to a different class of derivatives with potentially distinct biological and chemical characteristics.

Future research in this area will focus on the rational design of derivatives for specific applications, such as new therapeutic agents, sensors, or functional materials.

Further Exploration of Coordination Complexes with Diverse Metal Centers

The hydrazinyl and carboxylate groups of this compound make it an excellent candidate for a versatile ligand in coordination chemistry. The ability of hydrazones, derived from hydrazine-containing compounds, to form stable complexes with a variety of metal ions is well-documented. jptcp.comresearchgate.netfrontiersin.org

The coordination of such ligands can occur through the nitrogen atoms of the hydrazine group and the oxygen atoms of the carboxylate group, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. The nitro group could also potentially participate in coordination, further increasing the versatility of the ligand.

Future studies should investigate the coordination behavior of this compound and its derivatives with a wide range of metal centers, including transition metals, lanthanides, and actinides. The resulting complexes could exhibit interesting magnetic, optical, and catalytic properties. A review of hydrazone-transition metal complexes has highlighted their potential in various applications, including as catalysts and in the treatment of diseases. researchgate.net The synthesis of copper(II) complexes with hydrazide-hydrazone ligands, for example, has been explored for their potential antitumor activity. frontiersin.org

Systematic studies of the stoichiometry, geometry, and stability of these complexes will be crucial. The characterization of these new materials using techniques such as X-ray crystallography, spectroscopy, and magnetic measurements will provide valuable insights into their structure-property relationships.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Analogues

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics. researchgate.netmit.eduyoutube.com These computational tools can be powerfully applied to the study of this compound and its derivatives.

ML models can be trained on existing experimental and computational data to predict the reactivity of different positions on the molecule, guiding the synthesis of new derivatives. mit.educmu.edu For example, algorithms could predict the most likely products of reactions involving the hydrazine or carboxylic acid groups under various conditions. This predictive capability can significantly accelerate the discovery of novel and efficient synthetic routes.

In-depth Investigations into Solid-State Chemistry and Polymorphism of this compound and Its Derivatives

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceuticals and materials. researchgate.netrsc.org

Future research should focus on a thorough investigation of the solid-state chemistry of this compound and its derivatives. This includes the growth of high-quality single crystals and the determination of their crystal structures using X-ray diffraction. Such studies will reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Hydrazinyl-5-nitrobenzoic acid, and how can intermediates be characterized?

- Methodology : The synthesis typically involves nucleophilic substitution of a halogen (e.g., chlorine) in 5-nitro-2-chlorobenzoic acid with hydrazine. For example, analogous routes are seen in the synthesis of 2-(Diethylamino)-5-nitrobenzoic acid via hydrazine derivatives .

- Characterization : Use FT-IR to confirm the presence of the hydrazinyl group (N–H stretches at 3200–3400 cm⁻¹) and NMR (¹H/¹³C) to identify NH₂ protons (δ 4–6 ppm) and nitro group effects on aromatic protons. Compare with spectral data from structurally similar compounds like 2-Methylamino-5-nitrobenzoic acid .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodology : Perform periodic HPLC analysis to monitor degradation. The nitro group’s photosensitivity necessitates storage in amber vials under inert atmospheres (N₂/Ar). Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. What spectroscopic techniques are critical for confirming the hydrazinyl functional group?

- Methodology :

- IR Spectroscopy : Detect N–H symmetric/asymmetric stretching (3200–3400 cm⁻¹) and bending modes (1600–1700 cm⁻¹).

- NMR : Identify NH₂ protons in DMSO-d₆ (broad singlets at δ 4–6 ppm) and observe nitro group deshielding effects on adjacent protons. Cross-validate with mass spectrometry (MS) for molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-III resolve structural ambiguities in this compound?

- Methodology :

- SHELX : Use SHELXL for refining crystal structures, particularly to model hydrogen bonding between the hydrazinyl (–NH–NH₂) and nitro/carboxylic groups. Validate refinement with R-factor convergence (<5%) and residual electron density maps .

- ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, crucial for identifying disorder or rotational flexibility in the hydrazinyl moiety .

Q. What experimental strategies address contradictions in crystallographic data, such as bond-length discrepancies?

- Methodology :

- Check for twinning using PLATON or ROTAX. If twinning is present, apply twin refinement in SHELXL.

- For bond-length anomalies (e.g., C–N vs. N–N in hydrazinyl), cross-reference with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to compare theoretical and experimental geometries .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology :

- Derivatization : Synthesize analogs by modifying the hydrazinyl group (e.g., acyl hydrazides) or nitro position, as seen in 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide .

- Assays : Evaluate antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays. Correlate electronic effects (e.g., nitro group’s electron-withdrawing nature) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.